Phenyl-N-(2-Acetylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

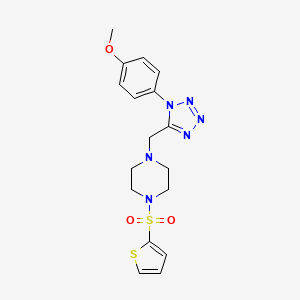

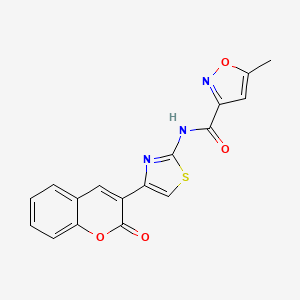

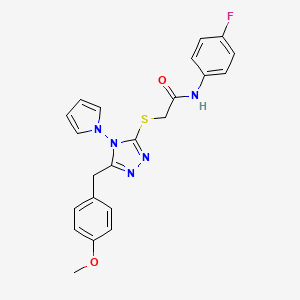

Phenyl N-(2-acetylphenyl)carbamate is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.273. The purity is usually 95%.

BenchChem offers high-quality phenyl N-(2-acetylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl N-(2-acetylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Phenyl-N-(2-Acetylphenyl)carbamate ist eine Carbamate-Verbindung, die zu heterocyclischen Verbindungen cyclisieren kann. Forscher haben es als Vorläufer verwendet, um die Kinetik und den Mechanismus der intramolekularen Cyclisierung zu untersuchen, was zur Bildung von 3-Methyl-4H-1,3-Benzoxazin-2(3H)-onen führt . Das Verständnis dieser Cyclisierungsreaktionen trägt zu Strategien der organischen Synthese bei.

- Forscher haben O-Phenyl-N-Aryl-Carbamate synthetisiert, die strukturell dem this compound ähneln, und sie gegen Enzyme wie Acetylcholinesterase, Butyrylcholinesterase und Lipoxygenase getestet . Diese Studien untersuchen potenzielle Enzymhemmungseigenschaften.

- Derivate von this compound können biologische Aktivität aufweisen. Obwohl es nicht umfassend untersucht wurde, deutet seine Carbamate-Funktionalität auf potenzielle antimikrobielle oder andere bioaktive Eigenschaften hin .

- Forscher haben this compound mittels 1H- und 13C-NMR-Spektroskopie identifiziert . Weitere spektroskopische Untersuchungen könnten Einblicke in sein Verhalten und seine Wechselwirkungen liefern.

Organische Synthese und Cyclisierungsstudien

Enzymhemmungstudien

Biologisch aktive Verbindungen

Spektroskopische Studien

Wirkmechanismus

Target of Action

Phenyl N-(2-acetylphenyl)carbamate, also known as phenyl 2-acetylphenylcarbamate, is a type of aryl carbamate . The primary targets of this compound are reactive oxygen species (ROS) such as HO• and HOO• radicals . These radicals play a crucial role in biological functions, particularly cell signaling .

Mode of Action

The compound interacts with its targets through a process known as radical scavenging . Four types of possible reaction mechanisms have been considered: hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) . Among these, HAT is the most possible mechanism, contributing approximately 97% and 93% to the overall rate in the gas phase and the lipid medium, respectively .

Biochemical Pathways

The compound’s interaction with ROS affects the antioxidant system in the body . When excessive ROS production occurs, the antioxidant system becomes out of balance, resulting in oxidative stress . This could cause several human diseases, such as cancer, diabetes, aging, cardiovascular disease, etc . The compound, acting as an antioxidant, can reduce oxidative stress by deactivating free radicals .

Pharmacokinetics

The compound’s radical scavenging activity has been studied in different environments such as the gas phase, water, and pentyl ethanoate solvents , suggesting that it may have different bioavailability in different environments.

Result of Action

The compound’s action results in the deactivation of free radicals, reducing oxidative stress . This can potentially prevent or mitigate the effects of various diseases associated with oxidative stress .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound showed excellent HO• radical scavenging activity in the gas phase, water, and pentyl ethanoate solvents . The type of solvent can influence the rate of reaction and the preferred reaction mechanism .

Eigenschaften

IUPAC Name |

phenyl N-(2-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(17)13-9-5-6-10-14(13)16-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCVLICVKSKZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)

![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)